Desmethylene Paroxetine Hydrochloride Salt is a significant metabolite of the selective serotonin reuptake inhibitor Paroxetine, which is commonly used in the treatment of depression and anxiety disorders. The compound is identified by the Chemical Abstracts Service number 159126-30-4 and has the molecular formula C18H21ClFNO3. As a hydrochloride salt, it enhances the solubility of the compound, making it suitable for pharmaceutical applications .
Desmethylene Paroxetine, like its parent compound Paroxetine, is not thought to have a direct pharmacological effect. However, it might contribute to the overall action of Paroxetine through mechanisms that are not yet fully understood [].
Paroxetine's mechanism of action involves inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, sleep, and appetite. By increasing serotonin levels in the brain, Paroxetine helps alleviate symptoms of depression and anxiety [].
The chemical structure of Desmethylene Paroxetine Hydrochloride Salt allows it to undergo various reactions typical of organic compounds. Notably, it can participate in:
These reactions are essential for understanding its stability, reactivity, and metabolic pathways.
Desmethylene Paroxetine Hydrochloride Salt exhibits pharmacological activity similar to that of its parent compound, Paroxetine. It acts primarily as a selective serotonin reuptake inhibitor, which means it increases serotonin levels in the brain by inhibiting its reabsorption into neurons. This mechanism is crucial for alleviating symptoms associated with mood disorders. Studies have shown that Desmethylene Paroxetine has comparable potency in serotonin uptake inhibition, contributing to its therapeutic effects .
The synthesis of Desmethylene Paroxetine Hydrochloride Salt typically involves:
These synthetic pathways are crucial for producing Desmethylene Paroxetine in a laboratory setting .
Desmethylene Paroxetine Hydrochloride Salt has several applications:
Research on Desmethylene Paroxetine Hydrochloride Salt includes interaction studies with various biological systems:
Several compounds share structural or functional similarities with Desmethylene Paroxetine Hydrochloride Salt. Here are a few notable examples:
Compound Name | Similarity | Unique Features |
---|---|---|
Paroxetine | Parent compound | Stronger selectivity for serotonin reuptake |
Fluoxetine | Selective serotonin reuptake inhibitor | Different side effect profile |
Sertraline | Selective serotonin reuptake inhibitor | Longer half-life |
Venlafaxine | Serotonin-norepinephrine reuptake inhibitor | Broader spectrum of action |
Desmethylene Paroxetine stands out due to its specific metabolic role as a major metabolite of Paroxetine, influencing its pharmacological effects and safety profile .
Desmethylene paroxetine hydrochloride salt exists in two distinct chemical forms depending on whether it is considered as the free base or the hydrochloride salt form. The free base form of desmethylene paroxetine has the molecular formula C₁₈H₂₀FNO₃ with a molecular weight of 317.35 g/mol [2]. The hydrochloride salt form, which is the compound of primary interest, has the molecular formula C₁₈H₂₁ClFNO₃ and a molecular weight of 353.82 g/mol [3] [7].
The compound is also known by several synonyms including 4-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride, (3S-trans)-4-[[4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride, and Paroxetine catechol [2] [6]. The Chemical Abstracts Service number for this compound is reported as both 159126-30-4 and 1394861-12-1 in various literature sources, with some discrepancy observed between different databases [2] [6] [7].
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₁₈H₂₀FNO₃ | C₁₈H₂₁ClFNO₃ |
Molecular Weight | 317.35 g/mol | 353.82 g/mol |
CAS Number | 159126-30-4 | 1394861-12-1 |
Desmethylene paroxetine hydrochloride salt maintains the same stereochemical configuration as its parent compound paroxetine, possessing two chiral centers located at positions 3 and 4 of the piperidine ring [20] [25]. The absolute configuration of the compound is (3S,4R), which corresponds to the pharmacologically active stereoisomer observed in paroxetine [21] [23].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the compound exhibits the S configuration at the C-3 position and the R configuration at the C-4 position [23]. This specific stereochemical arrangement is critical for maintaining the structural integrity that allows the compound to function as a metabolite of paroxetine [20] [25].
The International Union of Pure and Applied Chemistry name for the compound reflects this stereochemistry: (3S,4R)-3-(1,2-dihydroxyphenoxymethyl)-4-(4-fluorophenyl)piperidine hydrochloride [33]. The retention of the (3S,4R) configuration is essential for the compound's recognition by metabolic enzymes and its role in paroxetine biotransformation pathways [16] [20].
Limited crystallographic data is available in the literature for desmethylene paroxetine hydrochloride salt. The compound exists as a solid crystalline material under standard conditions [2]. While specific unit cell parameters and space group information are not extensively documented for this particular compound, related structural studies on paroxetine and its analogs provide insight into potential crystallographic behavior [4] [18].
The molecular structure can be analyzed through comparison with paroxetine crystal structures, which show that the piperidine ring adopts a chair conformation with the fluorophenyl and hydroxymethyl substituents positioned in equatorial orientations [4]. The catechol moiety in desmethylene paroxetine replaces the methylenedioxyphenyl group present in paroxetine, potentially affecting intermolecular hydrogen bonding patterns in the crystal lattice [16] [20].
Storage recommendations indicate that the compound should be maintained at -20°C, suggesting potential thermal instability that may affect crystalline structure at elevated temperatures [2] [19].
Desmethylene paroxetine hydrochloride salt exhibits limited solubility in aqueous media but demonstrates enhanced solubility in organic solvents [2] [10]. The compound shows slight solubility in dimethyl sulfoxide and methanol according to standard pharmaceutical testing protocols [2].
Quantitative solubility data indicates that the compound dissolves at concentrations of 20 mg/mL in both ethanol and dimethyl sulfoxide, while achieving higher solubility of 30 mg/mL in dimethylformamide [10]. Water solubility remains undetermined in available literature, though the hydrochloride salt form typically enhances aqueous solubility compared to the free base [10].
Solvent | Solubility |
---|---|
Dimethyl Sulfoxide | 20 mg/mL |
Ethanol | 20 mg/mL |
Dimethylformamide | 30 mg/mL |
Methanol | Slightly soluble |
Water | Not determined |
The stability profile of desmethylene paroxetine hydrochloride salt indicates that the compound requires storage under controlled conditions to maintain chemical integrity [2] [19]. Recommended storage temperature is -20°C, suggesting thermal sensitivity that may lead to degradation at ambient temperatures [2] [19].
The compound appears as a yellow solid under standard conditions, which may indicate the presence of chromophoric groups or potential oxidation products [2]. The catechol moiety present in the structure is inherently susceptible to oxidation, which could contribute to stability concerns under aerobic conditions [16] [20].
As a major metabolite of paroxetine, the compound demonstrates sufficient stability for analytical applications including high-performance liquid chromatography and mass spectrometry analysis [14] [17]. The predicted ionization constant (pKa) of 9.39±0.10 suggests that the compound will exist predominantly in its protonated form under physiological pH conditions [2].
The melting point of desmethylene paroxetine hydrochloride salt is reported as 104-107°C, indicating a relatively narrow melting range typical of pure crystalline compounds [2]. This thermal behavior contrasts with paroxetine hydrochloride, which exhibits a melting point range of 120-138°C, suggesting that the structural modification affects intermolecular interactions in the solid state [9] [11].
The predicted boiling point is calculated as 509.6±50.0°C under standard atmospheric pressure, though this value represents a theoretical prediction rather than experimental determination [2]. The density is predicted to be 1.233±0.06 g/cm³, providing information about the molecular packing efficiency in the crystalline state [2].
Thermal Property | Value |
---|---|
Melting Point | 104-107°C |
Boiling Point (predicted) | 509.6±50.0°C |
Density (predicted) | 1.233±0.06 g/cm³ |
Desmethylene paroxetine hydrochloride salt represents a demethylenated metabolite of paroxetine, formed through the enzymatic cleavage of the methylenedioxyphenyl group present in the parent compound [16] [20] [34]. This biotransformation involves cytochrome P450 2D6-mediated demethylenation, which converts the methylenedioxy group to a catechol functionality [34] [35].
The structural comparison reveals that while paroxetine contains a 1,3-benzodioxole moiety (methylenedioxyphenyl group), desmethylene paroxetine features a 1,2-dihydroxybenzene (catechol) group [20] [33]. This modification significantly alters the electronic properties and hydrogen bonding capacity of the molecule, as the catechol group can participate in additional intermolecular interactions compared to the cyclic acetal structure in paroxetine [16].
The molecular weight difference between paroxetine (329.37 g/mol as free base) and desmethylene paroxetine (317.35 g/mol as free base) reflects the loss of a methylene group (CH₂) during the demethylenation process [2] [8]. This structural change affects the compound's lipophilicity and potentially its pharmacokinetic properties [12].
Both compounds maintain the same stereochemical configuration at the piperidine ring, with the (3S,4R) absolute configuration preserved during metabolic transformation [20] [23]. The fluorophenyl substituent remains unchanged, ensuring that key structural features responsible for serotonin transporter recognition are maintained [4] [18].
Structural Feature | Paroxetine | Desmethylene Paroxetine |
---|---|---|
Aromatic Substituent | Methylenedioxyphenyl | Catechol |
Molecular Formula | C₁₉H₂₀FNO₃ | C₁₈H₂₀FNO₃ |
Molecular Weight | 329.37 g/mol | 317.35 g/mol |
Stereochemistry | (3S,4R) | (3S,4R) |
Hydrogen Bond Donors | 1 | 3 |
Nuclear magnetic resonance spectroscopy represents a fundamental analytical technique for the structural characterization of Desmethylene Paroxetine Hydrochloride Salt. The compound exhibits characteristic spectroscopic features that distinguish it from the parent paroxetine molecule and enable definitive identification [1] [2].
Proton Nuclear Magnetic Resonance Analysis
Proton nuclear magnetic resonance spectroscopy of Desmethylene Paroxetine Hydrochloride Salt reveals distinctive chemical shift patterns consistent with its catechol structure. The spectrum typically displays signals corresponding to aromatic protons in the 6.5-7.5 parts per million region, characteristic of the substituted benzene rings present in the molecule [1]. The piperidine ring protons appear as complex multiplets in the 1.5-4.0 parts per million range, with the methylene bridge protons showing characteristic coupling patterns [2].
The hydroxyl groups of the catechol moiety typically appear as broad signals due to rapid exchange with residual water in deuterated solvents. The fluorophenyl protons display the expected aromatic coupling patterns, with the fluorine atom influencing the chemical shifts of ortho-positioned protons through electronic effects [1].
Carbon-13 Nuclear Magnetic Resonance Characteristics
Carbon-13 nuclear magnetic resonance spectroscopy with complete proton decoupling provides detailed information about the carbon framework of Desmethylene Paroxetine Hydrochloride Salt. The aromatic carbon signals appear in the 110-160 parts per million region, with the catechol carbons showing characteristic chemical shifts distinct from the methylenedioxyphenyl group of paroxetine [1] [2].
The piperidine carbons exhibit signals in the aliphatic region (20-80 parts per million), with the carbon bearing the ether linkage showing a characteristic downfield shift. The fluorine-bearing carbon displays the expected doublet splitting due to carbon-fluorine coupling, providing confirmation of the fluorophenyl substitution pattern [2].
Two-Dimensional Nuclear Magnetic Resonance Studies
Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy, heteronuclear single quantum correlation, and heteronuclear multiple bond correlation, provide comprehensive structural confirmation. These techniques establish connectivity patterns and confirm the absence of the methylenedioxy bridge characteristic of paroxetine, replaced by individual hydroxyl groups in the desmethylene metabolite [1] [2].
Parameter | Conditions/Characteristics | Typical Observations |
---|---|---|
¹H NMR | Chemical shifts recorded in ppm from TMS | Aromatic protons, piperidine CH, OH groups visible |
¹³C NMR | Complete proton decoupling applied | Aromatic carbons, aliphatic carbons distinguished |
2D NMR (COSY) | Proton-proton correlations confirmed | Structural connectivity established |
2D NMR (HSQC) | Protonated carbon positions identified | Direct C-H correlations identified |
2D NMR (HMBC) | Non-protonated carbons confirmed | Long-range C-H correlations observed |
Mass spectrometry provides unequivocal molecular weight determination and structural confirmation for Desmethylene Paroxetine Hydrochloride Salt. The technique offers high sensitivity and specificity for identification and quantification purposes [3] [4].
Electrospray Ionization Mass Spectrometry
Electrospray ionization mass spectrometry in positive ion mode generates protonated molecular ions at mass-to-charge ratio 354, corresponding to the protonated molecular ion of the free base form. The hydrochloride salt readily ionizes under electrospray conditions, producing stable gas-phase ions suitable for mass analysis [3] [5].
The isotopic pattern displays characteristic chlorine isotope distribution when analyzing the intact salt form, providing additional confirmation of the molecular composition. High-resolution mass spectrometry enables accurate mass determination with typical mass errors below 5 parts per million [5].
Tandem Mass Spectrometry Fragmentation
Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that confirm the structural features of Desmethylene Paroxetine Hydrochloride Salt. The molecular ion undergoes fragmentation to produce diagnostic product ions, including loss of the catechol moiety and formation of fluorophenyl-containing fragments [3] [6].
The fragmentation behavior differs from that of paroxetine due to the presence of free hydroxyl groups rather than the methylenedioxy bridge, providing a diagnostic method for differentiation between the parent drug and its desmethylene metabolite [1] [3].
MS Technique | Characteristics | Applications |
---|---|---|
ESI-MS Positive Mode | Protonated molecular ion [M+H]⁺ | Molecular weight confirmation |
High Resolution MS | Exact mass determination capability | Molecular formula determination |
MS/MS Fragmentation | Structural confirmation through fragmentation | Structural elucidation support |
Molecular Ion Peak | m/z 354 (calculated for [M+H]⁺) | Compound identification |
Accurate Mass | 354.1194 Da (theoretical) | Metabolite identification |
Infrared spectroscopy provides valuable information about the functional groups present in Desmethylene Paroxetine Hydrochloride Salt, particularly distinguishing it from the parent paroxetine compound through the presence of free hydroxyl groups [7] [8].
Hydroxyl Group Characterization
The infrared spectrum displays characteristic broad absorption bands in the 3600-3200 wave number region, corresponding to hydroxyl group stretching vibrations. These bands are diagnostic of the catechol moiety and represent the primary spectroscopic difference from paroxetine, which lacks free hydroxyl groups due to the methylenedioxy bridge formation [7] [8].
The hydroxyl stretching bands typically appear as broad, medium-to-strong intensity absorptions due to hydrogen bonding interactions in the solid state. The exact position and shape of these bands provide information about the hydrogen bonding environment and crystal packing arrangements [8].
Aromatic and Aliphatic Regions
The aromatic carbon-carbon stretching vibrations appear in the 1600-1450 and 1500-1400 wave number regions, confirming the presence of substituted benzene rings. The fluorophenyl group contributes characteristic carbon-fluorine stretching vibrations in the 800-600 wave number range [7] [8].
Aliphatic carbon-hydrogen stretching appears in the 3000-2800 wave number region, while the piperidine ring contributes carbon-nitrogen stretching vibrations in the 1250-1050 wave number range. The ether linkage between the piperidine and catechol moieties produces strong carbon-oxygen stretching absorption in the 1300-1000 wave number region [8].
Wavenumber Range (cm⁻¹) | Assignment | Intensity | Structural Information |
---|---|---|---|
3600-3200 | O-H stretching (hydroxyl groups) | Broad, medium-strong | Catechol hydroxyl groups present |
3000-2800 | C-H stretching (aliphatic) | Medium | Methylene and methyl groups |
1600-1450 | C=C stretching (aromatic) | Strong | Aromatic ring systems confirmed |
1300-1000 | C-O stretching (ether linkage) | Strong | Ether bridge in structure |
800-600 | C-F stretching (fluorine substitution) | Medium | Fluorophenyl group identification |
X-ray diffraction analysis provides detailed information about the solid-state structure and crystalline properties of Desmethylene Paroxetine Hydrochloride Salt. The technique enables determination of crystal system, space group, and molecular packing arrangements [6] [9].
Powder X-ray Diffraction Analysis
Powder X-ray diffraction using copper K-alpha radiation provides phase identification and crystallinity assessment. The diffraction pattern displays characteristic peaks that serve as a fingerprint for the specific solid form of Desmethylene Paroxetine Hydrochloride Salt [9]. Peak positions, intensities, and profiles provide information about crystal structure and potential polymorphic forms.
The powder diffraction data enables identification of the crystal system, which is expected to be either monoclinic or orthorhombic based on structural considerations. Peak sharpness and intensity analysis provides assessment of crystallinity versus amorphous content in pharmaceutical samples [9].
Single Crystal Structure Determination
Single crystal X-ray diffraction, when suitable crystals are available, provides complete three-dimensional structural information including molecular conformation, intermolecular interactions, and hydrogen bonding patterns. The technique reveals the exact spatial arrangement of atoms within the crystal lattice [6].
The molecular conformation in the solid state may differ from solution-phase structures due to crystal packing forces and intermolecular interactions. Hydrogen bonding between catechol hydroxyl groups and chloride ions influences crystal stability and polymorphic behavior [6] [9].
Analysis Type | Methodology | Information Obtained |
---|---|---|
Powder X-ray Diffraction (PXRD) | Cu Kα radiation (λ = 1.54 Å) | Phase identification and purity |
Single Crystal XRD | High resolution structure determination | Molecular conformation in solid state |
Crystal System | Monoclinic or orthorhombic expected | Crystal lattice arrangement |
Crystallinity Assessment | Peak sharpness and intensity analysis | Amorphous vs crystalline content |
Polymorphism Studies | Multiple forms identification | Different solid forms detection |
Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric systems present in Desmethylene Paroxetine Hydrochloride Salt. The technique is widely used for quantitative analysis and purity assessment [10] [11] [12].
Electronic Transition Analysis
The ultraviolet-visible spectrum displays characteristic absorption bands corresponding to aromatic pi-to-pi-star electronic transitions. The benzene rings contribute strong absorption in the 200-280 nanometer region, while the catechol system provides additional absorption features in the 280-320 nanometer range [10] [11].
The fluorophenyl group contributes intense absorption around 270-290 nanometers, providing a diagnostic spectroscopic feature for identification. The extended conjugation in the aromatic systems influences the exact wavelength positions and intensity ratios of the absorption bands [11] [12].
Analytical Wavelength Selection
Literature reports identify optimal analytical wavelengths for quantitative determination of Desmethylene Paroxetine Hydrochloride Salt. Common detection wavelengths include 235 nanometers and 271 nanometers, which provide suitable sensitivity for pharmaceutical analysis applications [11] [13].
The choice of analytical wavelength depends on the specific matrix and analytical requirements. The 291 nanometer wavelength has been reported for related paroxetine analysis, though the exact optimal wavelength for the desmethylene metabolite requires specific method development [11] [13].
Method Development Applications
Ultraviolet-visible spectroscopy serves as the foundation for high-performance liquid chromatography detection methods and standalone quantitative analysis techniques. The method provides rapid, cost-effective analysis suitable for routine quality control applications [10] [11] [12].
The spectroscopic properties enable development of stability-indicating analytical methods that can distinguish Desmethylene Paroxetine Hydrochloride Salt from degradation products and related impurities. Validation parameters including linearity, precision, and accuracy meet pharmacopeial requirements for pharmaceutical analysis [11] [12].
Wavelength Range (nm) | Chromophore | Typical Absorbance | Applications |
---|---|---|---|
200-280 | Aromatic π → π* transitions | Strong absorption | Structural characterization |
280-320 | Extended conjugation effects | Medium absorption | Electronic transition analysis |
270-290 | Fluorophenyl group absorption | Intense absorption | Substitution pattern analysis |
290-300 | Catechol system absorption | Moderate absorption | Metabolite identification |
235 | Analytical wavelength (literature) | Maximum absorption reported | HPLC detection method |
271 | Alternative analytical wavelength | Secondary maximum | Tablet analysis method |